molecular formula C15H25NO4 B1447705 2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1822424-78-1

2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B1447705
CAS No.: 1822424-78-1
M. Wt: 283.36 g/mol
InChI Key: QJKBYRPWOHOURI-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid is a chemical compound with a unique spirocyclic structure. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid typically involves the reaction of a spirocyclic amine with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs, making the process more sustainable and economically viable .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid involves the protection of amine groups through the formation of a stable Boc-protected intermediate. This protection allows for selective reactions at other functional groups without interference from the amine. The Boc group can be removed under acidic conditions, revealing the free amine for further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Allyloxy)carbonyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
  • tert-Butyl 8-[(2-ethyl-1H-imidazol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-2-carboxylate

Uniqueness

2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid is unique due to its spirocyclic structure, which imparts stability and rigidity to the molecule. This structural feature makes it particularly useful in the synthesis of complex organic compounds and pharmaceuticals, where precise control over molecular geometry is essential .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-10-15(7-5-4-6-8-15)9-11(16)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKBYRPWOHOURI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCCCC2)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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